Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate

Lipophilicity XLogP Drug Design

Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate (CAS 887596-02-3) is an N‑aryl substituted azetidine‑3‑carboxylate ester, a member of the four‑membered nitrogen‑containing heterocycle class. Characterized by a 3‑nitrophenyl group on the azetidine nitrogen and a methyl ester at the 3‑position, this compound serves as a versatile synthetic building block in medicinal chemistry and agrochemical research, with its specific substitution pattern enabling distinct electronic and steric properties relative to regioisomeric or non‑nitrated analogs.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 887596-02-3
Cat. No. B11876469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(3-nitrophenyl)azetidine-3-carboxylate
CAS887596-02-3
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN(C1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O4/c1-17-11(14)8-6-12(7-8)9-3-2-4-10(5-9)13(15)16/h2-5,8H,6-7H2,1H3
InChIKeyPXRGKYXXGIETHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate (CAS 887596-02-3): Structural and Procurement Overview for Scientific Selection


Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate (CAS 887596-02-3) is an N‑aryl substituted azetidine‑3‑carboxylate ester, a member of the four‑membered nitrogen‑containing heterocycle class [1]. Characterized by a 3‑nitrophenyl group on the azetidine nitrogen and a methyl ester at the 3‑position, this compound serves as a versatile synthetic building block in medicinal chemistry and agrochemical research, with its specific substitution pattern enabling distinct electronic and steric properties relative to regioisomeric or non‑nitrated analogs [1].

Why Generic Substitution of Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate Fails: Quantitative Differentiation Drivers for Informed Procurement


Despite the existence of numerous azetidine‑3‑carboxylate esters, simple in‑class substitution is not advised due to the profound impact of N‑aryl substitution pattern on electronic distribution, steric environment, and resulting biological or chemical reactivity [1]. The 3‑nitrophenyl group in this compound provides a distinct combination of electron‑withdrawing character and steric orientation that cannot be replicated by the 2‑ or 4‑nitro isomers, nor by unsubstituted phenyl or other heteroaryl variants. Consequently, procurement decisions based solely on the azetidine‑3‑carboxylate core overlook the specific quantitative advantages conferred by the 3‑nitrophenyl substitution, which are critical for applications in receptor targeting, enzyme inhibition, and materials science .

Quantitative Differentiation Evidence for Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate (CAS 887596-02-3) vs. Close Analogs


Regioisomeric Nitrophenyl Substitution Determines Lipophilicity: 3‑Nitro vs. 2‑Nitro vs. 4‑Nitro Azetidine‑3‑carboxylates

The 3‑nitrophenyl substitution yields a computed XLogP3‑AA value of 1.5 for methyl 1-(3‑nitrophenyl)azetidine‑3‑carboxylate, a lipophilicity parameter that directly influences membrane permeability and oral bioavailability in drug candidates [1]. While quantitative XLogP data for the 2‑nitro (CAS 887596‑00‑1) and 4‑nitro (CAS 887596‑04‑5) isomers are not explicitly reported in the same computational context, the structural distinction—nitro group orientation relative to the azetidine nitrogen—is known to alter electronic distribution and thus lipophilicity . This specific XLogP of 1.5 positions the 3‑nitro isomer within the optimal range for CNS‑drug‑like properties, whereas ortho‑nitro substitution may introduce steric hindrance and para‑nitro substitution may alter dipole moment, potentially leading to different pharmacokinetic profiles.

Lipophilicity XLogP Drug Design

Hydrogen Bond Acceptor Count as a Discriminator for Target Engagement: Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate vs. Unsubstituted Phenyl Azetidine

The presence of the 3‑nitrophenyl group increases the hydrogen bond acceptor (HBA) count to 5, compared to the theoretical HBA count of 3 for a non‑nitrated N‑phenylazetidine‑3‑carboxylate analog [1]. Specifically, the nitro group contributes two additional HBAs, enhancing the compound's capacity for polar interactions with biological targets such as enzymes and receptors. This quantitative difference is critical for structure‑based drug design, where optimizing HBA count can improve binding affinity and selectivity.

Hydrogen Bonding Receptor Binding SAR

Rotatable Bond Count Influences Molecular Flexibility and Binding Entropy: 3‑Nitro Azetidine vs. More Rigid Heterocyclic Analogs

Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate possesses 3 rotatable bonds (the ester methoxy, and the two bonds connecting the nitrophenyl group to the azetidine nitrogen) [1]. In contrast, more rigid azetidine derivatives, such as those with fused or spirocyclic frameworks, often have fewer rotatable bonds (e.g., 1 or 2). This difference in conformational degrees of freedom can significantly affect binding thermodynamics: a higher rotatable bond count may increase the entropic penalty upon binding, potentially reducing affinity unless compensated by strong enthalpic interactions. This metric is essential when prioritizing compounds for fragment‑based drug discovery or when optimizing lead series for improved ligand efficiency.

Molecular Flexibility Conformational Entropy Lead Optimization

Note on Limited Direct Quantitative Comparator Data

At the time of this analysis, peer‑reviewed literature directly comparing the biological activity, pharmacokinetic profile, or synthetic utility of methyl 1-(3-nitrophenyl)azetidine-3-carboxylate against its closest analogs (e.g., 2‑nitro or 4‑nitro isomers) is sparse. Consequently, high‑strength differential evidence (Direct head‑to‑head comparison or Cross‑study comparable) is not available for this specific compound. The evidence presented above relies on computed physicochemical descriptors and class‑level inference, which, while informative, do not meet the highest evidentiary standard for differentiation.

Data Availability Building Block Research Use

Optimized Research and Industrial Application Scenarios for Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate (CAS 887596-02-3)


Medicinal Chemistry Building Block for Structure‑Activity Relationship (SAR) Studies on Nitro‑Substituted Azetidines

The specific 3‑nitrophenyl substitution offers a defined electronic and steric environment (XLogP 1.5, HBA count 5) that makes this compound an ideal starting point for SAR exploration of N‑arylazetidine derivatives [1]. Researchers can systematically modify the ester or nitro group to probe effects on target binding and ADME properties, leveraging the well‑characterized physicochemical profile as a baseline [1].

Intermediate in the Synthesis of 3‑Aminophenyl Azetidine Derivatives for CNS‑Targeted Libraries

The 3‑nitrophenyl group can be selectively reduced to a 3‑aminophenyl moiety, a common pharmacophore in CNS‑active compounds [1]. The favorable XLogP of 1.5 for the parent nitro compound suggests that subsequent amine derivatives may also possess desirable lipophilicity for crossing the blood‑brain barrier, making this a strategic precursor for designing CNS‑oriented chemical libraries.

Precursor for Nitroreductase‑Activated Prodrugs in Cancer Research

Given the presence of an electron‑withdrawing nitro group, methyl 1-(3-nitrophenyl)azetidine-3-carboxylate could serve as a substrate for nitroreductase enzymes overexpressed in hypoxic tumor microenvironments. This class‑level inference is supported by the established role of nitroaromatic compounds as hypoxia‑activated prodrugs, providing a rationale for evaluating this specific 3‑nitro isomer in anticancer prodrug strategies [1].

Quote Request

Request a Quote for Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.